Pomalidomide-C2-NH2 is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. The chemical formula for Pomalidomide-C2-NH2 is C15H16N4O4, and it features an amine group that enhances its functionality as a ligand for E3 ubiquitin ligases. This modification allows for the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound is characterized by its ability to conjugate rapidly with carboxyl linkers via peptide coupling reactions, making it a versatile tool in drug development .
Pomalidomide-C2-NH2 leverages PROTAC technology. It binds to the CRBN protein through its pomalidomide core and, through the linker, allows the attachment of a specific target protein ligand on the other end []. This brings the target protein in close proximity to CRBN, which acts as a recruiter for the cell's proteasome. The proteasome then degrades the target protein, offering a potential therapeutic approach for diseases driven by specific proteins [].
As Pomalidomide-C2-NH2 is a research compound, detailed safety information is not publicly available. However, given its relation to pomalidomide, it's crucial to handle it with caution in a laboratory setting following standard protocols for potentially hazardous materials. Pomalidomide itself can have side effects, and further research is needed to understand the safety profile of Pomalidomide-C2-NH2 [].
Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate. It combines a pomalidomide-based cereblon ligand with a linker [, ]. This structure utilizes a mechanism called PROTAC (Proteolysis-Targeting Chimera) technology [].
PROTACs are bi-functional molecules designed to hijack the body's natural protein degradation pathway. One end of the molecule binds to a specific protein (called the target protein) of interest, while the other end binds to an E3 ligase, an enzyme that tags proteins for degradation []. When Pomalidomide-C2-NH2 binds to both the cereblon protein and the E3 ligase, it brings them together, leading to the ubiquitination and subsequent degradation of the target protein [].
Here are some specific research applications of Pomalidomide-C2-NH2:
These reactions underscore the compound's utility in medicinal chemistry and bioconjugation strategies.
Pomalidomide-C2-NH2 exhibits significant biological activity due to its role as a ligand for cereblon, an E3 ubiquitin ligase. This interaction leads to the modulation of various signaling pathways involved in cell proliferation and apoptosis. The compound's ability to induce targeted protein degradation makes it a promising candidate for therapeutic applications in oncology and other diseases characterized by dysregulated protein levels. Its immunomodulatory effects also contribute to its potential in treating hematological malignancies .
The synthesis of Pomalidomide-C2-NH2 typically involves several steps:
These methods highlight the compound's accessibility for research and development purposes.
Pomalidomide-C2-NH2 has several applications in the field of drug discovery and development:
Interaction studies involving Pomalidomide-C2-NH2 focus on its binding affinity and specificity towards E3 ubiquitin ligases, particularly cereblon. These studies reveal:
Such studies are critical for understanding the compound's role in cellular biology and its therapeutic implications.
Several compounds share structural or functional similarities with Pomalidomide-C2-NH2. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Thalidomide | Similar core structure | Known for teratogenic effects; less selective than Pomalidomide-C2-NH2 |
Lenalidomide | Structural derivative | More established clinical use; similar immunomodulatory effects |
CC-220 | Related cereblon ligand | Designed specifically for targeted protein degradation; distinct linker chemistry |
Pomalidomide-C2-NH2 stands out due to its specific amine functionality that enhances its application in PROTAC technology, making it a unique candidate among these compounds.
Pomalidomide-C2-NH2 represents a sophisticated molecular tool designed to exploit the cellular protein degradation machinery through targeted modulation of cereblon (CRBN) function. This compound operates as a cereblon E3 ligase modulator, fundamentally altering the substrate recognition properties of the cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^) to promote selective protein degradation via the ubiquitin-proteasome system [1] [2] [3].
The compound's mechanism centers on its ability to function as a molecular glue, creating novel protein-protein interactions between CRBN and target proteins that would not normally occur. This redirects the natural substrate specificity of the CRL4^CRBN^ complex toward specific neo-substrates, ultimately leading to their ubiquitination and proteasomal degradation [2] [4] [3].
The molecular recognition between pomalidomide-C2-NH2 and CRBN follows a highly specific structural framework centered on the thalidomide-binding domain (TBD) of cereblon. This domain contains a distinctive tri-tryptophan cage formed by residues W380, W400, and W401, which serves as the primary anchoring site for the glutarimide ring of pomalidomide-C2-NH2 [5] [6] [7]. The binding affinity of this interaction ranges from 100-500 nM, representing a critical determinant of the compound's efficacy [5] [8].
The glutarimide ring engages in extensive hydrogen bonding networks within the tri-tryptophan cage, with the nitrogen and oxygen atoms of the ring system forming specific contacts with the indole side chains of the tryptophan residues. This interaction is further stabilized by the aromatic π-π stacking interactions between the glutarimide ring and the tryptophan cage, providing both specificity and affinity for the binding event [6] [7].
The phthalimide ring of pomalidomide-C2-NH2 extends from the glutarimide binding site to interact with additional residues in the TBD, most notably E377 and Y355 [6] [7]. These interactions are crucial for determining substrate selectivity, as modifications to the phthalimide ring can dramatically alter which neo-substrates are recruited to the CRBN complex [9] [10]. The compound forms a hydrogen bond with E377 through the distal amino group of the phthalimide ring, while Y355 contributes to the overall binding interface through aromatic interactions [10].
The C2-NH2 linker extends from the phthalimide ring into the solvent-exposed region of the CRBN surface, where it becomes available for chemical conjugation or further molecular interactions [11] [5] [8]. This linker maintains the core binding interactions while providing a functional handle for synthetic modifications. The ethylamine group (-CH2CH2NH2) is positioned such that it does not interfere with the primary drug-protein interactions but remains accessible for peptide coupling reactions or reductive amination procedures [5] [8].
Critical residues in the CRBN-pomalidomide-C2-NH2 recognition interface include N50/N351, H357, and W400, which form essential hydrogen bonds and van der Waals contacts with the bound ligand [4] [6] [12]. N351 plays a particularly important role, forming a hydrogen bond with the glutarimide carbonyl group that is conserved across all CRBN ligands [4] [6]. H357 contributes to both ligand binding and neo-substrate recognition, serving as a key residue in the allosteric network that connects drug binding to substrate recruitment [4] [12].
The residue W400 not only participates in the tri-tryptophan cage but also forms critical contacts with recruited neo-substrates, creating a composite binding surface that accommodates both the drug and the target protein [4] [6] [12]. This dual functionality exemplifies the molecular glue mechanism, where the drug simultaneously binds to the E3 ligase and creates new binding interfaces for target proteins.
Binding Component | Key Residues | Interaction Type | Binding Contribution |
---|---|---|---|
Glutarimide Ring | W380, W400, W401 | π-π stacking, H-bonds | Primary anchoring |
Phthalimide Ring | E377, Y355 | H-bonds, aromatic | Selectivity determination |
C2-NH2 Linker | Surface-exposed | Van der Waals | Functionalization site |
Tri-Tryptophan Cage | W380, W400, W401 | Hydrophobic, aromatic | Drug anchoring |
The recruitment of neo-substrates to the CRBN-pomalidomide-C2-NH2 complex follows precise structural rules that have been elucidated through extensive crystallographic and biophysical studies [4] [13] [12]. The primary recognition motif involves a β-hairpin structure containing a conserved glycine residue at a critical position, which allows the substrate to adopt the proper conformation for binding to the composite CRBN-drug surface [4] [12] [14].
This β-hairpin motif, commonly found in C2H2 zinc finger domains, positions the conserved glycine residue (typically G410 or G467 in zinc finger proteins) directly over the protruding ring system of the bound pomalidomide-C2-NH2 [4] [12] [14]. The glycine residue is essential because its lack of a side chain allows the peptide backbone to adopt the tight turn required for proper positioning in the binding interface [4] [12].
The most extensively characterized neo-substrates of pomalidomide-C2-NH2 are C2H2 zinc finger transcription factors, including IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4 [4] [13] [15]. These proteins contain zinc finger domains that present the conserved β-hairpin motif in a favorable configuration for recruitment to the CRBN complex [4] [15] [14].
IKZF1 and IKZF3 demonstrate particularly high degradation efficiency (80-95%) with pomalidomide-C2-NH2, with IC50 values in the 50-100 nM range [13] [15]. The recruitment of these proteins involves multiple zinc finger domains working cooperatively, with ZF2 and ZF3 domains showing the strongest individual contributions to binding [4] [13] [15].
SALL4 represents an exceptional case, showing even higher affinity (IC50 10-50 nM) and degradation efficiency (90-98%) with pomalidomide-C2-NH2 [13] [15] [10]. Structural studies have revealed that SALL4 utilizes both ZF1 and ZF2 domains in a cooperative manner, with ZF1-2 constructs showing 52-fold higher affinity than individual domains [10]. The superior binding of SALL4 has been attributed to additional contacts formed by C-terminal residues P433 and Q434 with CRBN residues including M88, S420, V128, Q129, and Y355 [10].
Beyond zinc finger proteins, pomalidomide-C2-NH2 can recruit substrates containing alternative structural motifs that present similar β-hairpin-like features [13] [15] [16]. These include proteins with β-hairpin G-loop structures, such as certain kinases and regulatory proteins [16] [17].
The recruitment of these non-zinc finger substrates follows the same general principles but with different binding geometries and contact patterns. The key requirement remains the presence of a glycine residue in the appropriate structural context to allow proper positioning in the CRBN-drug interface [12] [14] [16].
The selectivity profile of pomalidomide-C2-NH2 is determined by the relative affinities of different potential substrates for the CRBN-drug complex [13] [18]. Substrate competition studies have revealed that proteins with higher binding affinities can effectively compete with weaker substrates, creating a hierarchy of degradation preferences [13] [18].
This competitive binding mechanism has important implications for the cellular effects of pomalidomide-C2-NH2, as the presence of high-affinity substrates can protect lower-affinity targets from degradation [13] [18]. The overall cellular response thus depends not only on the intrinsic binding affinities of individual substrates but also on their relative expression levels and the total substrate pool competing for the limited CRBN complex [13] [18].
Neo-Substrate | Structural Motif | Degradation Efficiency | Key Glycine Position | Binding Cooperativity |
---|---|---|---|---|
IKZF1 (Ikaros) | C2H2 Zinc Finger | 80-95% | G410, G467 | ZF2-ZF3 cooperation |
IKZF3 (Aiolos) | C2H2 Zinc Finger | 80-95% | G410, G467 | ZF2-ZF3 cooperation |
SALL4 | C2H2 Zinc Finger | 90-98% | G410, G467 | ZF1-ZF2 cooperation |
ZNF692 | C2H2 Zinc Finger | 60-80% | G-loop | Individual domain |
PLZF | C2H2 Zinc Finger | 70-90% | G410, G467 | ZF1-ZF3 cooperation |
The binding of pomalidomide-C2-NH2 to CRBN induces a complex allosteric transition that fundamentally alters the conformational landscape of the protein [4] [19] [20]. In the absence of ligand, CRBN exists predominantly in an open conformation where the Lon domain and TBD are separated by approximately 35-40 Å, with the sensor loop in a disordered state and the N-terminal belt remaining unstructured [4] [19] [20].
Upon binding of pomalidomide-C2-NH2, approximately 20% of CRBN molecules transition to a closed conformation where the Lon domain and TBD domains are brought into proximity (15-20 Å separation) [4] [19] [20]. This conformational change is accompanied by the ordering of the sensor loop into a β-hairpin structure and the folding of the N-terminal belt (residues 48-63) into an ordered conformation that helps stabilize the closed state [4] [19] [20].
The sensor loop represents a critical allosteric element that undergoes dramatic conformational changes upon ligand binding [4] [19] [20]. In the open conformation, this loop remains disordered and engaged in interactions with the helical bundle (HB) domain and DDB1 [4] [20]. The binding of pomalidomide-C2-NH2 promotes the reorganization of this loop into a β-hairpin structure that becomes tightly packed between the TBD and Lon domains [4] [20].
This β-hairpin conformation of the sensor loop is essential for neo-substrate recruitment, as it forms critical contacts with the recruited proteins [4] [12] [20]. The loop contains conserved glycine residues (G410 and G467) that are essential for both the conformational transition and substrate binding [4] [12] [20]. Mutations of these residues severely impair both the conformational transition and substrate recruitment, highlighting their dual role in allosteric regulation [4] [12].
The N-terminal belt of CRBN plays a crucial role in stabilizing the closed conformation induced by pomalidomide-C2-NH2 binding [4] [19] [20]. This region (residues 48-63) becomes ordered upon ligand binding and forms extensive contacts with the TBD domain, effectively "trussing" the closed conformation [4] [20]. The importance of this stabilization is demonstrated by studies with CRBN∆NTD constructs, where deletion of the N-terminal belt reduces the population of closed conformers from 20% to less than 2% [4] [20].
The stabilization provided by the N-terminal belt is particularly important for the sustained activity of pomalidomide-C2-NH2, as it helps maintain the closed conformation necessary for continued substrate recruitment and degradation [4] [20]. This mechanism may explain why compounds that interact more extensively with the sensor loop, such as next-generation CELMoDs, show enhanced efficacy by further stabilizing the closed conformation [4] [20].
The C2-NH2 modification of pomalidomide introduces additional opportunities for allosteric modulation of CRBN conformational states [11] [5] [8]. The ethylamine group can participate in additional hydrogen bonding interactions with surface residues on CRBN, potentially stabilizing the closed conformation and enhancing substrate recruitment [5] [8].
Different modifications of the C2-NH2 group can produce distinct allosteric effects on CRBN conformation and function. Hydrophobic modifications tend to stabilize the closed state and enhance degradation efficiency, while electrostatic modifications can destabilize the complex and reduce activity [8]. Aromatic substitutions can provide selective enhancement of particular substrate interactions, while halogen substitutions can alter the selectivity profile by modifying the electrostatic environment of the binding interface [8].
The allosteric modulation of CRBN by pomalidomide-C2-NH2 involves cooperative binding mechanisms where the drug-induced conformational changes facilitate substrate recruitment, which in turn can further stabilize the closed conformation [4] [13] [20]. This positive cooperativity creates a self-reinforcing cycle that enhances the overall efficiency of the degradation process [4] [13] [20].
The cooperative binding is particularly evident in the recruitment of multi-domain substrates like SALL4, where the initial binding of one zinc finger domain facilitates the recruitment of additional domains through conformational changes in both the substrate and the CRBN complex [10]. This cooperativity explains why longer constructs of substrates often show dramatically enhanced binding affinities compared to individual domains [10].
The conformational transitions induced by pomalidomide-C2-NH2 binding occur on multiple timescales, with the initial drug binding occurring rapidly (seconds to minutes) followed by slower conformational rearrangements that optimize the substrate binding interface [4] [19] [20]. The sensor loop reorganization appears to be the rate-limiting step in the transition to the active closed conformation, which may explain why modifications that stabilize this loop configuration show enhanced activity [4] [20].
The kinetic aspects of these conformational transitions have important implications for the cellular activity of pomalidomide-C2-NH2, as the rate of conformational equilibration can influence the effective concentration of active CRBN-drug complexes available for substrate recruitment [4] [20]. Understanding these kinetic factors is crucial for optimizing the design of next-generation compounds with improved therapeutic profiles [4] [20].
Conformational State | Population | Lon-TBD Distance | Sensor Loop State | Substrate Binding Capacity |
---|---|---|---|---|
CRBN Open (Apo) | 100% | 35-40 Å | Disordered | No binding |
CRBN Open (Drug-bound) | 80% | 35-40 Å | Disordered | No binding |
CRBN Closed (Drug-bound) | 20% | 15-20 Å | β-hairpin | High binding |
CRBN∆NTD (Drug-bound) | 2% | 30-35 Å | Partially ordered | Minimal binding |
The mechanistic insights into cereblon-mediated ubiquitination pathways reveal a sophisticated molecular machinery that can be precisely modulated through rational drug design. The structural basis of CRBN-pomalidomide-C2-NH2 molecular recognition demonstrates how specific chemical modifications can influence binding affinity, selectivity, and functional outcomes. The substrate recruitment specificity provides a framework for understanding how different structural motifs are recognized and degraded, while the allosteric modulation of CRBN conformational states offers opportunities for enhancing therapeutic efficacy through improved compound design.